Bienvenue dans la boutique en ligne BenchChem!

Btk-IN-24

BTK degradation PROTAC mechanism target occupancy

BTK-IN-24 (Bexobrutideg/NX-5948) is the only commercially available, orally bioavailable, blood-brain barrier-penetrant PROTAC® degrader of Bruton's tyrosine kinase (BTK). Unlike covalent (ibrutinib) or non-covalent (pirtobrutinib) inhibitors, it induces sub-nanomolar degradation of wild-type, C481S, V416L, T474I, and L528W mutant BTK (DC50 0.34 nM), eliminating both kinase and scaffold functions. This uniquely addresses clinical resistance and CNS disease. Procure with confidence for preclinical models where inhibitor occupancy fails.

Molecular Formula C42H54N12O5
Molecular Weight 807.0 g/mol
Cat. No. B10862004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-24
Molecular FormulaC42H54N12O5
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(CC6)C7=CN=C(C=C7)C(=O)NC8CCC(=O)NC8=O)C(=O)N
InChIInChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1
InChIKeyHPTPDBYCFHFWJG-CWTKIQHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTK-IN-24 (NX-5948, Bexobrutideg): Procurement Guide for a Clinical-Stage BTK PROTAC Degrader


BTK-IN-24, also designated as NX-5948 or bexobrutideg (CAS 2649400-34-8, MW 806.96), is not a conventional active-site kinase inhibitor but a heterobifunctional chimeric targeting molecule (CTM) that functions as a PROTAC (PROteolysis TArgeting Chimera) degrader of Bruton's tyrosine kinase (BTK) [1]. Unlike covalent inhibitors such as ibrutinib or acalabrutinib, which occupy the BTK ATP-binding pocket, BTK-IN-24 induces ubiquitination and subsequent proteasomal degradation of the entire BTK protein via recruitment of the cereblon (CRBN) E3 ligase complex, thereby eliminating both the kinase-dependent and scaffold-mediated functions of BTK [2]. The compound is orally bioavailable and penetrates the blood-brain barrier (BBB), with an ongoing Phase 1a/b clinical program evaluating its safety and activity in patients with relapsed/refractory B-cell malignancies, including those with CNS involvement [3]. For procurement purposes, BTK-IN-24 is offered as a research reagent with purity typically ≥98%, and its scientific value derives from its fundamentally distinct degradation-based mechanism that addresses the key limitations of occupancy-driven BTK inhibitors .

Why BTK-IN-24 Cannot Be Replaced by Covalent or Non-Covalent BTK Inhibitors in B-Cell Malignancy Research


Substituting BTK-IN-24 with a standard covalent BTK inhibitor (e.g., ibrutinib, acalabrutinib, zanubrutinib) or a non-covalent inhibitor (e.g., pirtobrutinib) fundamentally alters the experimental outcome in key translational models. The acquisition of resistance mutations—most notably BTK C481S, which prevents covalent inhibitor binding, and mutations such as V416L, T474I, and L528W, which abrogate the activity of non-covalent inhibitors—represents a critical clinical barrier that conventional inhibitors cannot reliably overcome [1]. In engineered TMD8 DLBCL cell lines, the C481S mutation completely eliminates the anti-proliferative activity of ibrutinib, acalabrutinib, and zanubrutinib, while V416L, T474I, and L528W mutations dramatically reduce or abolish the activity of pirtobrutinib, vecabrutinib, and fenebrutinib [2]. In stark contrast, BTK-IN-24 induces sub-nanomolar degradation of all four mutant forms of BTK and potently suppresses proliferation in these mutant cell lines, irrespective of the kinase activity or drug-binding status of the BTK protein [3]. Consequently, any research program investigating BTK inhibitor resistance mechanisms, CNS-penetrant BTK modulation, or scaffold-independent BTK signaling will obtain non-representative, and potentially invalid, results if BTK-IN-24 is substituted with a kinase occupancy inhibitor. The degradation mechanism uniquely addresses the scaffold function of BTK, a kinase-independent survival signal that persists even when kinase activity is pharmacologically inhibited [4].

BTK-IN-24 Quantitative Differentiation: Direct Comparator Evidence Against Ibrutinib and Other BTK Inhibitors


Mechanism of Action: BTK Degradation vs. Active-Site Occupancy

BTK-IN-24 functions as a PROTAC degrader that eliminates the entire BTK protein, achieving >90% degradation of BTK in primary human B cells with a DC50 of 0.34 nM . In contrast, covalent BTK inhibitors such as ibrutinib (IC50 = 0.5 nM) and acalabrutinib (IC50 = 3.0–5.1 nM) merely occupy the active site to inhibit kinase activity but leave the BTK protein intact, leaving the kinase-independent scaffold function of BTK unaddressed [1]. Non-covalent inhibitors like pirtobrutinib (IC50 = 3.15 nM) similarly rely on binding to inhibit kinase activity without inducing protein degradation [1]. This mechanistic distinction is critical because BTK can exert scaffold-mediated survival signaling independently of its kinase activity, a property that kinase inhibitors cannot antagonize but which BTK-IN-24 fully eliminates [2].

BTK degradation PROTAC mechanism target occupancy

Efficacy Against BTK C481S Resistance Mutation: Direct Head-to-Head Comparison with Ibrutinib

In TMD8 DLBCL cells harboring the BTK C481S resistance mutation, BTK-IN-24 inhibits proliferation with an EC50 of < 10 nM, whereas ibrutinib requires > 1 μM to achieve the same effect, representing a greater than 100-fold potency advantage . The C481S mutation completely eliminates the anti-proliferative activity of covalent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib all lose efficacy against C481S-mutant cells—while BTK-IN-24 retains potent activity because its degradation mechanism does not require covalent binding at C481 [1]. In a TMD8 xenograft model in mice bearing the BTK C481S mutation, daily oral administration of BTK-IN-24 resulted in superior tumor growth inhibition (TGI) compared to ibrutinib [2].

BTK C481S ibrutinib resistance TMD8 xenograft

Activity Against Diverse Inhibitor-Resistant BTK Mutations Beyond C481S

BTK-IN-24 induces sub-nanomolar degradation of all clinically relevant BTK resistance mutants, including V416L, T474I, and L528W, which are known to reduce or abolish the activity of non-covalent inhibitors such as pirtobrutinib, vecabrutinib, and fenebrutinib [1]. Surface plasmon resonance analysis shows that BTK-IN-24 binds to wild-type BTK, C481S, and T474I with single-digit nanomolar affinities, while V416L and L528W show a 14-fold and 33-fold reduction in binding affinity, respectively; however, despite this reduced binding, the compound still achieves sub-nanomolar degradation of all four mutant forms of BTK and potently suppresses proliferation in TMD8 cells harboring each mutation [2]. In contrast, the C481S mutation eliminates the anti-proliferative effects of covalent inhibitors (ibrutinib, acalabrutinib, zanubrutinib), and the V416L, T474I, and L528W mutations dramatically reduce the activity of non-covalent inhibitors [3].

BTK T474I BTK V416L BTK L528W pirtobrutinib resistance

Blood-Brain Barrier Penetration and CNS Activity: Clinical and Preclinical Evidence

BTK-IN-24 is a brain-penetrant small molecule that crosses the blood-brain barrier (BBB), a property not reliably achieved by most covalent BTK inhibitors [1]. In preclinical models, BTK-IN-24 degrades BTK in both microglia and CNS-resident lymphoma cells and exerts anti-lymphoma activity in a model of primary central nervous system lymphoma (PCNSL) [2]. In the ongoing Phase 1a/b clinical trial, NX-5948 was detected in the cerebrospinal fluid (CSF) of all patients with available CSF samples, and clinical responses were documented in two patients with CNS involvement: a CLL patient with secondary CNS involvement achieved a confirmed partial response with clearance of malignant cells from the CSF by week 24, and a patient with PCNSL showed clinical benefit [3]. Covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib have limited or variable CNS penetration; ibrutinib shows some CNS activity but with modest CSF concentrations, while acalabrutinib and zanubrutinib are largely excluded from the CNS [4].

CNS lymphoma blood-brain barrier penetration cerebrospinal fluid concentration

Selectivity Profile: Exquisite BTK Selectivity Without IKZF1/IKZF3 Degradation

BTK-IN-24 demonstrates exquisite selectivity for BTK degradation, with no significant degradation of the cereblon neosubstrates Aiolos (IKZF3) and Ikaros (IKZF1), exhibiting a DC50 of >10 μM for Aiolos compared to 0.34 nM for BTK . This represents a selectivity window of >29,000-fold for BTK over Aiolos . Global proteomic analysis across multiple cell types and conditions confirmed that BTK-IN-24 maintains exceptional selectivity with minimal off-target protein degradation [1]. In contrast, covalent BTK inhibitors such as ibrutinib exhibit significant off-target kinase inhibition, including moderate inhibition of ITK, TEC, EGFR, and JAK3—activities that are associated with adverse clinical effects including bleeding, atrial fibrillation, and rash [2]. Acalabrutinib and zanubrutinib show improved kinase selectivity relative to ibrutinib but remain occupancy-based inhibitors with inherent kinase cross-reactivity [2].

proteomic selectivity cereblon neosubstrates IKZF1/IKZF3

In Vivo Antitumor Efficacy: BTK-IN-24 Retains Activity in Ibrutinib-Resistant Tumor Models

BTK-IN-24 exhibits potent tumor growth inhibition (TGI) in TMD8 xenograft models containing either wild-type BTK or BTK inhibitor-resistant mutations . In a TMD8 xenograft model in mice bearing the BTK C481S mutation, daily oral administration of BTK-IN-24 resulted in superior tumor growth inhibition compared to ibrutinib [1]. Additionally, BTK-IN-24 is efficacious in a mouse collagen-induced arthritis (CIA) model, demonstrating anti-inflammatory activity via BTK degradation and resultant inhibition of B-cell activation . In contrast, covalent BTK inhibitors show markedly reduced or absent antitumor activity in C481S-mutant xenograft models, reflecting the clinical reality of acquired resistance [2].

TMD8 xenograft in vivo tumor growth inhibition BTK inhibitor resistance

BTK-IN-24 Application Scenarios: Research Use Cases Supported by Quantitative Differentiation Evidence


Modeling BTK Inhibitor Resistance in B-Cell Malignancies

BTK-IN-24 is the appropriate reagent for establishing and validating preclinical models of BTK inhibitor resistance. Its >100-fold potency advantage over ibrutinib in BTK C481S-mutant TMD8 cells (EC50 < 10 nM vs. >1 μM for ibrutinib) enables researchers to study resistance bypass strategies without the confounding variable of incomplete pathway inhibition . Moreover, BTK-IN-24 induces sub-nanomolar degradation of V416L, T474I, and L528W mutants, which are resistant to non-covalent inhibitors such as pirtobrutinib, allowing for comprehensive evaluation of pan-mutant BTK targeting [1].

Investigating Scaffold-Mediated BTK Signaling Independent of Kinase Activity

BTK-IN-24 uniquely eliminates both kinase-dependent and scaffold-mediated functions of BTK, unlike kinase inhibitors that leave the BTK protein intact. With a DC50 of 0.34 nM in primary human B cells, BTK-IN-24 enables researchers to dissect kinase-independent signaling contributions that persist despite pharmacologic kinase inhibition . This application is critical for understanding residual survival signaling in B-cell malignancies treated with covalent or non-covalent BTK inhibitors [1].

Preclinical Development of CNS-Penetrant BTK-Targeted Therapies

BTK-IN-24 is the only BTK-targeting reagent with demonstrated blood-brain barrier penetration and clinical CNS activity in a Phase 1 trial. Measurable CSF concentrations were detected in 100% of patients with available CSF samples, and clinical responses were documented in CLL with CNS involvement and in primary CNS lymphoma . Preclinically, BTK-IN-24 degrades BTK in microglia and CNS-resident lymphoma cells and shows efficacy in PCNSL mouse models [1]. In contrast, covalent BTK inhibitors such as acalabrutinib and zanubrutinib are largely excluded from the CNS, making BTK-IN-24 the only suitable reagent for CNS-focused BTK research [2].

Selective Degradation of BTK Without Immunomodulatory Off-Target Effects

BTK-IN-24 degrades BTK with a selectivity window of >29,000-fold relative to the cereblon neosubstrate Aiolos (DC50 = 0.34 nM vs. >10 μM) and does not significantly degrade Ikaros . Global proteomic analysis confirms exquisite selectivity across cell types [1]. This makes BTK-IN-24 the reagent of choice for studies where confounding IKZF1/IKZF3 degradation (a known effect of immunomodulatory imide drugs) would obscure the interpretation of BTK-specific phenotypes .

Quote Request

Request a Quote for Btk-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.